molecular formula C9H7ClFN B11909469 6-Chloro-4-fluoro-2-methyl-1H-indole

6-Chloro-4-fluoro-2-methyl-1H-indole

Cat. No.: B11909469
M. Wt: 183.61 g/mol
InChI Key: HNUIIZNCOSGHJT-UHFFFAOYSA-N
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Description

6-Chloro-4-fluoro-2-methyl-1H-indole is a heterocyclic aromatic organic compound. Indole derivatives, including this compound, are significant due to their presence in various natural products and their wide range of biological activities. The compound’s structure consists of an indole core substituted with chlorine, fluorine, and methyl groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-Chloro-4-fluoro-2-methyl-1H-indole typically involves multi-step synthetic routes. One common method includes the fluorination and chlorination of aromatic compounds. For instance:

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-fluoro-2-methyl-1H-indole undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted indoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

6-Chloro-4-fluoro-2-methyl-1H-indole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-4-fluoro-2-methyl-1H-indole involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction pathways, gene expression, and metabolic activities .

Comparison with Similar Compounds

  • 6-Chloro-4-fluoro-1H-indole
  • 4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate
  • 6-Fluoroindole

Comparison: 6-Chloro-4-fluoro-2-methyl-1H-indole is unique due to the specific substitution pattern on the indole ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets, making it a distinct entity in medicinal chemistry .

Properties

Molecular Formula

C9H7ClFN

Molecular Weight

183.61 g/mol

IUPAC Name

6-chloro-4-fluoro-2-methyl-1H-indole

InChI

InChI=1S/C9H7ClFN/c1-5-2-7-8(11)3-6(10)4-9(7)12-5/h2-4,12H,1H3

InChI Key

HNUIIZNCOSGHJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2F)Cl

Origin of Product

United States

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